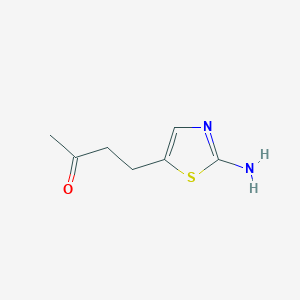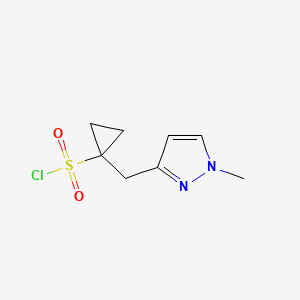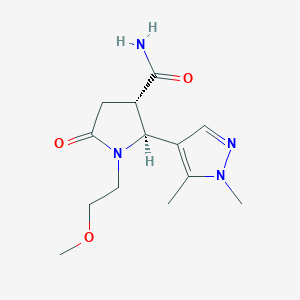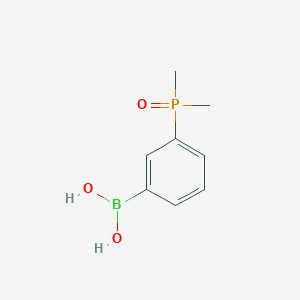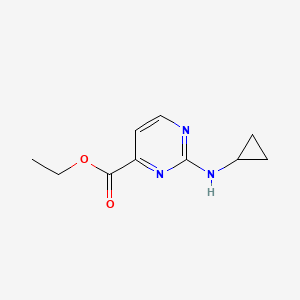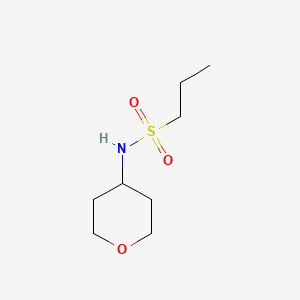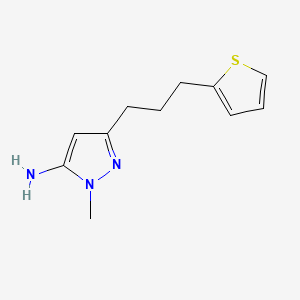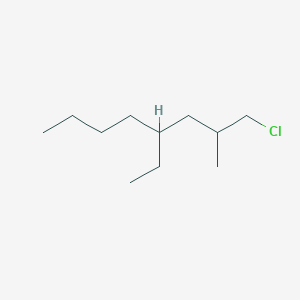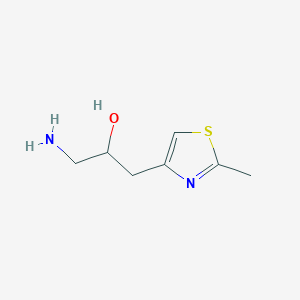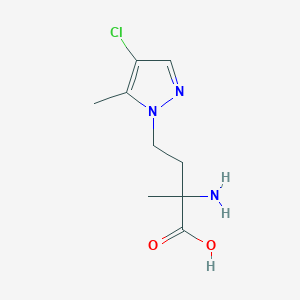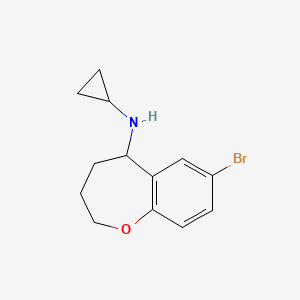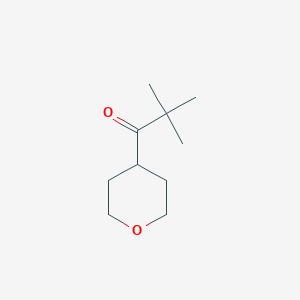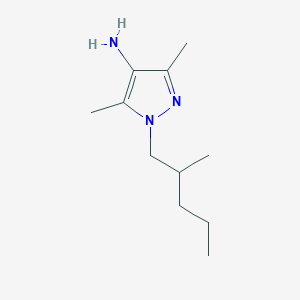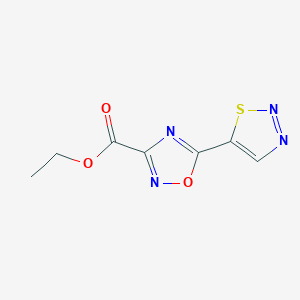
Ethyl 5-(1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound that contains both thiadiazole and oxadiazole rings These rings are known for their significant biological and chemical properties, making this compound of interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate typically involves the reaction of ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate with hydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization reactions under specific conditions to form the desired oxadiazole ring . The reaction conditions often include the use of solvents like ethanol and reagents such as phosphorus pentachloride (PCl5) for cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
Ethyl 5-(1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines
科学的研究の応用
Ethyl 5-(1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of ethyl 5-(1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with various molecular targets and pathways. The compound’s mesoionic nature allows it to cross cellular membranes and interact with biological targets, such as enzymes and receptors . This interaction can lead to the inhibition of specific enzymes or modulation of receptor activity, resulting in its observed biological effects.
類似化合物との比較
Ethyl 5-(1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate can be compared with other similar compounds, such as:
1,2,3-Thiadiazole derivatives: Known for their antimicrobial and anticancer properties.
1,2,4-Oxadiazole derivatives: Recognized for their anti-inflammatory and antiviral activities.
1,3,4-Thiadiazole derivatives: Investigated for their potential as multi-targeted therapeutic agents.
The uniqueness of this compound lies in its combination of both thiadiazole and oxadiazole rings, which imparts a distinct set of chemical and biological properties.
特性
分子式 |
C7H6N4O3S |
|---|---|
分子量 |
226.22 g/mol |
IUPAC名 |
ethyl 5-(thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate |
InChI |
InChI=1S/C7H6N4O3S/c1-2-13-7(12)5-9-6(14-10-5)4-3-8-11-15-4/h3H,2H2,1H3 |
InChIキー |
TXWFRUSBHZKFAV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NOC(=N1)C2=CN=NS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


